molecular formula C17H25NO3 B261928 N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide

N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B261928
M. Wt: 291.4 g/mol
InChI Key: QNUDTLRPXOFANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide, also known as DMC or CYCLO-DMAA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1970s and has been used in scientific research since then. The compound has gained attention due to its potential application in the field of neuroscience and as a possible treatment for neurological disorders.

Mechanism of Action

N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. The compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in improved cognitive function, increased alertness, and a reduction in fatigue.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. The compound has been shown to have a half-life of approximately 8 hours in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is its ability to improve cognitive function and increase alertness, making it a useful tool in the study of neurological disorders. However, the compound has limitations in terms of its potential for abuse and dependence, which can be a concern in lab experiments. Additionally, the compound has not been extensively studied for its long-term effects on the brain and body.

Future Directions

There are several potential future directions for the study of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of new drugs that target the same neurotransmitter systems as the compound but with fewer side effects. Another direction is the exploration of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the long-term effects of the compound on the brain and body.
In conclusion, N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in the treatment of neurological disorders. The compound acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and increased alertness. While the compound has advantages in terms of its potential application in scientific research, it also has limitations and concerns regarding its potential for abuse and dependence. Further research is needed to fully understand the compound's potential as a treatment for neurological disorders and its long-term effects on the brain and body.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of cycloheptanone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain the final compound.

Scientific Research Applications

N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Alzheimer's disease. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation.

properties

Product Name

N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H25NO3/c1-20-15-10-9-13(11-16(15)21-2)12-17(19)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8,12H2,1-2H3,(H,18,19)

InChI Key

QNUDTLRPXOFANU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC

Origin of Product

United States

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